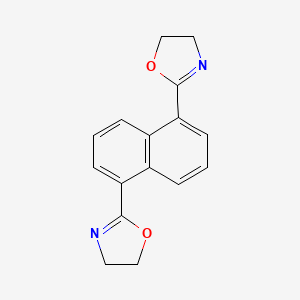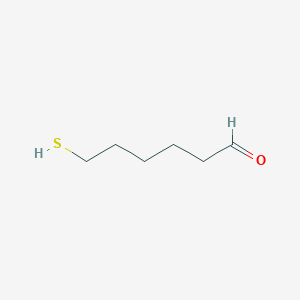
6-Sulfanylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Sulfanylhexanal: is an organic compound with the molecular formula C₆H₁₂OS Hexanal, 6-mercapto . This compound contains a hexanal backbone with a sulfanyl (thiol) group attached to the sixth carbon atom. The presence of both aldehyde and thiol functional groups makes it a versatile compound in organic synthesis and various applications .
準備方法
Synthetic Routes and Reaction Conditions: 6-Sulfanylhexanal can be synthesized through several methods. One common approach involves the thiolation of hexanal. This can be achieved by reacting hexanal with a thiolating agent such as hydrogen sulfide (H₂S) in the presence of a catalyst. Another method involves the oxidation of 6-mercaptohexanol to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions: 6-Sulfanylhexanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: 6-Mercaptohexanol.
Substitution: Various substituted hexanals.
科学的研究の応用
Chemistry: 6-Sulfanylhexanal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study thiol-based redox processes. It can also be used to modify proteins and peptides through thiol-ene reactions .
Medicine: The compound’s ability to form disulfide bonds makes it useful in drug design and development. It can be incorporated into drug molecules to enhance their stability and efficacy .
Industry: this compound is used in the production of fragrances and flavors. Its unique odor profile makes it a valuable component in the formulation of perfumes and food additives .
作用機序
The mechanism of action of 6-sulfanylhexanal involves its reactivity with various biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This reactivity can be exploited in drug design to target specific proteins and pathways .
類似化合物との比較
Hexanal: Lacks the thiol group, making it less reactive in thiol-specific reactions.
6-Mercaptohexanol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness: 6-Sulfanylhexanal’s combination of aldehyde and thiol functional groups makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
特性
CAS番号 |
915278-52-3 |
|---|---|
分子式 |
C6H12OS |
分子量 |
132.23 g/mol |
IUPAC名 |
6-sulfanylhexanal |
InChI |
InChI=1S/C6H12OS/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2 |
InChIキー |
XFUJHZNLKQHQMO-UHFFFAOYSA-N |
正規SMILES |
C(CCC=O)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
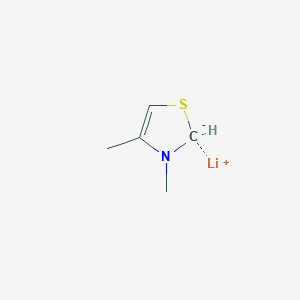
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
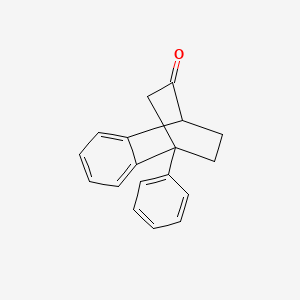
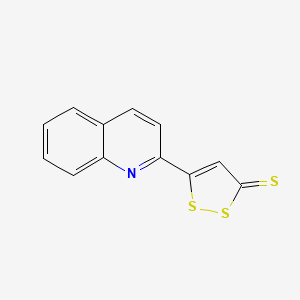
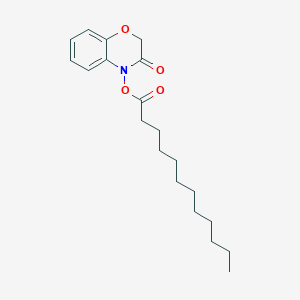
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
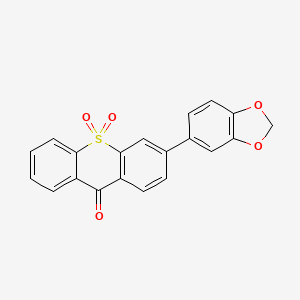
methanone](/img/structure/B12604282.png)
